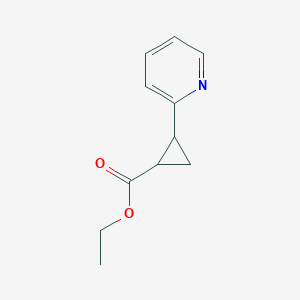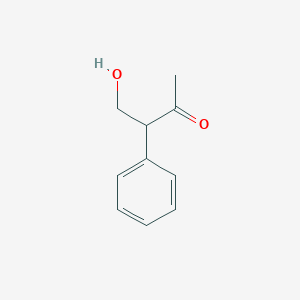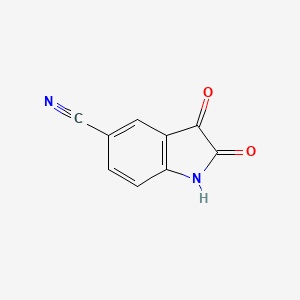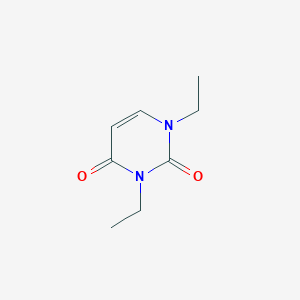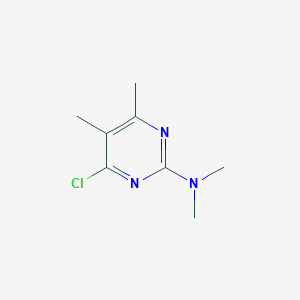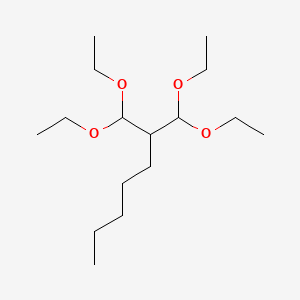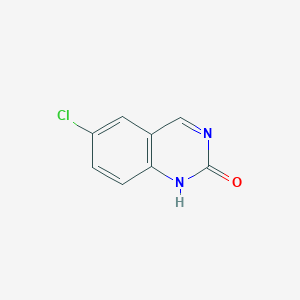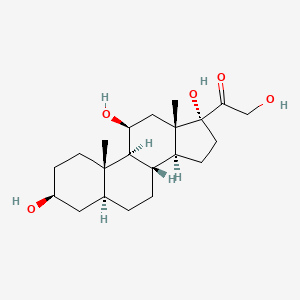
2,4-Dichlorophenyl cyanate
描述
2,4-Dichlorophenyl cyanate is an organic compound with the molecular formula C₇H₃Cl₂NO. It is a derivative of phenyl cyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenyl cyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorophenol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{ClCN} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCN} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene (COCl₂) as a reagent. The reaction of 2,4-dichloroaniline with phosgene in the presence of a base such as pyridine yields this compound: [ \text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCN} + 2 \text{HCl} ]
化学反应分析
Types of Reactions: 2,4-Dichlorophenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichlorophenol and carbon dioxide.
Polymerization: It can undergo polymerization reactions to form polycyanates.
Common Reagents and Conditions:
Amines: React with this compound to form substituted ureas.
Water: Hydrolyzes the cyanate group to form phenols.
Catalysts: Various catalysts can be used to facilitate polymerization reactions.
Major Products:
Substituted Ureas: Formed from reactions with amines.
2,4-Dichlorophenol: Formed from hydrolysis.
Polycyanates: Formed from polymerization reactions.
科学研究应用
2,4-Dichlorophenyl cyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyanate groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,4-dichlorophenyl cyanate involves its reactivity with nucleophiles. The cyanate group (OCN) is highly reactive and can form covalent bonds with nucleophilic sites on molecules, such as amines and hydroxyl groups. This reactivity makes it useful in various chemical synthesis processes.
相似化合物的比较
2,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group (NCO) instead of a cyanate group (OCN).
2,4-Dichlorophenol: The parent compound from which 2,4-dichlorophenyl cyanate is derived.
Phenyl cyanate: The non-chlorinated analog of this compound.
Uniqueness: this compound is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and properties compared to non-chlorinated analogs. The chlorine atoms can affect the electron density of the phenyl ring, making it more reactive in certain chemical reactions.
属性
IUPAC Name |
(2,4-dichlorophenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBXNVQANQPNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538253 | |
| Record name | 2,4-Dichlorophenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601-46-3 | |
| Record name | 2,4-Dichlorophenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


